4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride

Description

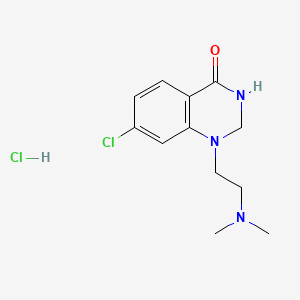

4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride (molecular formula: C₁₈H₂₀Cl₃N₃O; monoisotopic mass: 399.067195 g/mol) is a dihydroquinazolinone derivative characterized by a 7-chloro substituent on the quinazolinone core and a 4-chlorophenyl group at position 2. The molecule also features a 2-(dimethylamino)ethyl side chain at position 1, which is protonated as a hydrochloride salt to enhance solubility and bioavailability . This compound belongs to the 4(1H)-quinazolinone subclass, where the keto group is located at position 4, distinguishing it from other quinazolinone variants (e.g., 2(1H)- or 4(3H)-quinazolinones) .

Properties

CAS No. |

73987-26-5 |

|---|---|

Molecular Formula |

C12H17Cl2N3O |

Molecular Weight |

290.19 g/mol |

IUPAC Name |

7-chloro-1-[2-(dimethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C12H16ClN3O.ClH/c1-15(2)5-6-16-8-14-12(17)10-4-3-9(13)7-11(10)16;/h3-4,7H,5-6,8H2,1-2H3,(H,14,17);1H |

InChI Key |

JQAAAXBTWACXPS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1CNC(=O)C2=C1C=C(C=C2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the quinazolinone core with a dimethylaminoethyl halide under basic conditions.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminoethyl group.

Reduction: Reduction reactions could target the quinazolinone core or the chloro substituent.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce a variety of functionalized quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, quinazolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may exhibit similar activities and could be studied for its potential therapeutic effects.

Medicine

In medicine, the compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes and receptors, modulating their activity. The dimethylaminoethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogous quinazolinone derivatives:

Key Differences and Implications

However, the dimethylaminoethyl side chain differentiates it from sulfonamide- or triazole-containing analogs (e.g., 1d , quinconazole ), which target specific enzymes (e.g., carbonic anhydrase or fungal cytochrome P450). The hydrochloride salt in the target compound improves water solubility, a critical factor for drug delivery compared to neutral quinazolinones like 1d .

Synthetic Routes: The target compound’s synthesis likely involves cyclocondensation of isatoic anhydride derivatives with amines, similar to methods used for dihydroquinazolinones . In contrast, sulfonamide analogs (e.g., 1d) require additional steps to introduce the sulfonamide group .

Stereochemical Considerations: While the target compound lacks defined stereocenters, other dihydroquinazolinones (e.g., menthyl ester derivatives ) exhibit stereospecificity, impacting their biological interactions.

Research Findings and Gaps

- Contradictions: reports moderate activity for chloro-methyl quinazolinones, but the target compound’s efficacy cannot be assumed without explicit testing .

Biological Activity

4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride is a synthetic compound belonging to the quinazolinone class of heterocyclic compounds. Its unique structure and substituents contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 285.19 g/mol. The compound features:

- A quinazolinone core structure.

- A chloro substituent at the 7-position.

- A dimethylaminoethyl side chain at the 1-position.

These structural characteristics enhance its solubility and biological activity, making it suitable for various biological assays and applications in drug development.

Antimicrobial Properties

Research indicates that derivatives of 4(1H)-quinazolinone exhibit significant antimicrobial activity . Studies have shown that modifications to the quinazolinone structure can enhance antibacterial efficacy against various pathogens. The mechanism typically involves interaction with bacterial enzymes or receptors, leading to inhibition of growth or cell death.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Pseudomonas aeruginosa | Variable activity |

Anticancer Properties

4(1H)-Quinazolinone has also been investigated for its anticancer properties . It has shown potential in inhibiting specific kinases involved in tumor growth and progression. The compound's mechanism of action may involve modulation of cellular signaling pathways critical for cancer cell survival .

- Mechanism of Action : The compound may inhibit enzymes such as PI3K and mTOR, which are often overexpressed in various cancers.

- Cell Lines Tested : Studies have utilized several cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cells.

The biological activity of 4(1H)-quinazolinone is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity involved in signal transduction pathways that regulate cell survival and apoptosis.

Case Studies

Several studies have highlighted the effectiveness of 4(1H)-quinazolinone derivatives in preclinical models:

- Study on Antimicrobial Activity : A study demonstrated that a modified quinazolinone derivative significantly reduced bacterial load in infected mice models compared to controls.

- Anticancer Efficacy Assessment : In a xenograft model using A549 lung cancer cells, treatment with the compound resulted in a marked reduction in tumor size after four weeks .

Q & A

Q. What are the optimized synthetic routes for preparing 4(1H)-Quinazolinone derivatives with high purity?

Q. How can NMR and mass spectrometry confirm the structural integrity of synthesized 4(1H)-Quinazolinone derivatives?

Methodological Answer:

- ¹H NMR: Look for characteristic signals such as the dimethylaminoethyl group (δ 2.2–2.5 ppm for N(CH₃)₂ and δ 3.4–3.6 ppm for CH₂N). The quinazolinone aromatic protons typically appear between δ 7.2–8.3 ppm, with splitting patterns confirming substitution positions .

- Mass Spectrometry: The molecular ion peak should match the calculated molecular weight (e.g., C₁₃H₁₆ClN₃O·HCl: MW 326.2 g/mol). Fragmentation patterns should align with the cleavage of the dimethylaminoethyl side chain and the quinazolinone core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 4(1H)-Quinazolinone derivatives for enhanced anti-inflammatory activity?

Methodological Answer: SAR analysis reveals that substitutions at positions 2 and 4 significantly modulate activity. For example:

- Position 2: Introducing a thioxo group (S=) increases lipophilicity, improving membrane permeability.

- Position 4: Chlorine at position 7 enhances anti-inflammatory potency by stabilizing receptor-ligand interactions via hydrophobic effects . Data Contradiction Note: While 7-chloro derivatives show strong activity in vitro, some studies report reduced bioavailability due to high crystallinity. Balancing substitutions (e.g., adding hydrophilic groups at position 3) may resolve this .

Q. What computational strategies are effective in predicting the binding affinity of 4(1H)-Quinazolinone derivatives to inflammatory targets like COX-2?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions between the quinazolinone core and COX-2’s hydrophobic pocket. The 7-chloro group often forms halogen bonds with Tyr355.

- MD Simulations: Run 100-ns simulations to assess stability of the ligand-receptor complex. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ −8.0 kcal/mol) .

- QSAR Models: Apply partial least squares (PLS) regression to correlate electronic parameters (e.g., Hammett σ) with IC₅₀ values from in vitro assays .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported anti-inflammatory efficacy between in vitro and in vivo models for 7-chloro-4(1H)-Quinazolinone derivatives?

Methodological Answer:

- Issue: High in vitro potency (e.g., COX-2 inhibition IC₅₀ = 0.8 μM) often fails to translate to in vivo efficacy due to poor pharmacokinetics.

- Resolution Strategies:

Prodrug Design: Modify the dimethylaminoethyl group with ester linkages to improve oral absorption .

Formulation Optimization: Use nanoemulsions or cyclodextrin complexes to enhance solubility.

Metabolite Tracking: Employ LC-MS/MS to identify active metabolites that may contribute to efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.